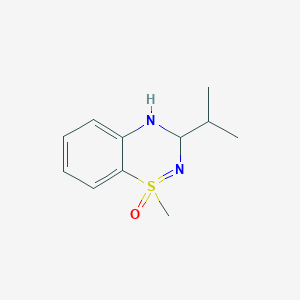
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by a benzene ring fused to a thiadiazine ring, which contains sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenethiol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired benzothiadiazine derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiadiazines depending on the electrophile used.
科学的研究の応用
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzothiadiazine ring.
類似化合物との比較
Similar Compounds
1-Methyl-3-(propan-2-yl)-1H-benzimidazol-3-ium iodide: Similar in structure but contains an imidazole ring instead of a thiadiazine ring.
1-Methyl-4,5-dinitroimidazole: Contains a nitro-substituted imidazole ring.
1-Methyl-3,4,5-trinitropyrazole: Contains a nitro-substituted pyrazole ring.
Uniqueness
1-Methyl-3-(propan-2-yl)-3,4-dihydro-1lambda6,2,4-benzothiadiazin-1-one is unique due to the presence of the thiadiazine ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can participate in various chemical reactions, making the compound versatile in synthetic chemistry. Additionally, the compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable target for drug discovery and development.
特性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-methyl-4-propan-2-yl-2λ6-thia-3,5-diazabicyclo[4.4.0]deca-1(10),2,6,8-tetraene 2-oxide |
InChI |
InChI=1S/C11H16N2OS/c1-8(2)11-12-9-6-4-5-7-10(9)15(3,14)13-11/h4-8,11-12H,1-3H3 |
InChIキー |
DRLYTFNRXZWPCN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1NC2=CC=CC=C2S(=N1)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


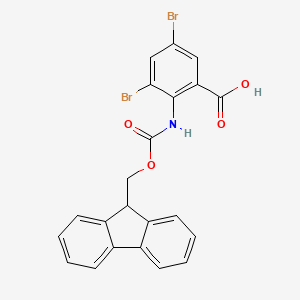
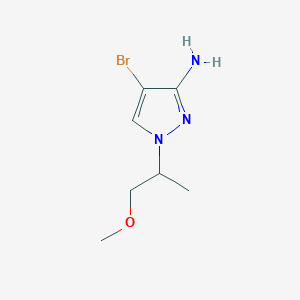
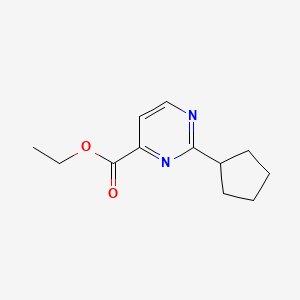
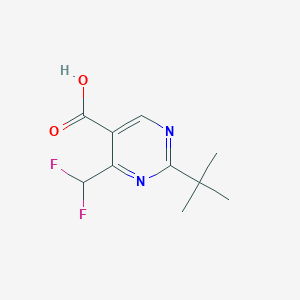
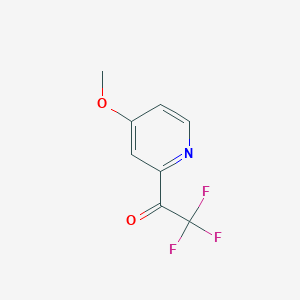
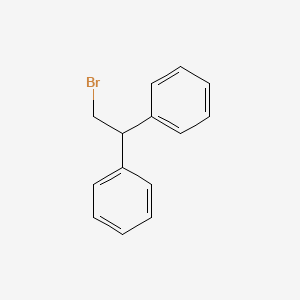
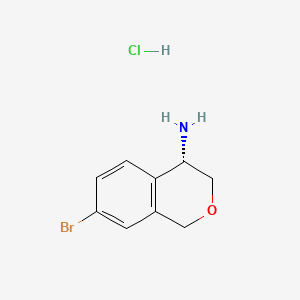
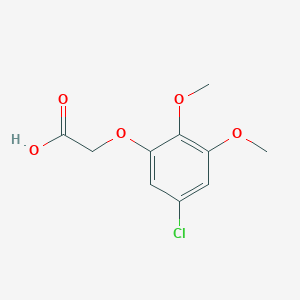
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
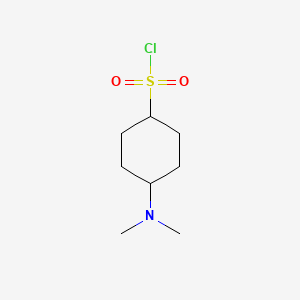
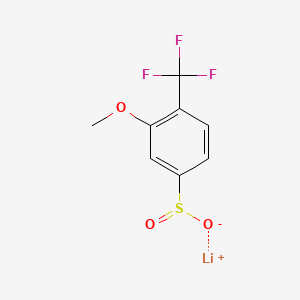
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
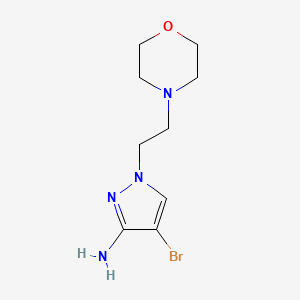
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
